

# 2-Amino-4-fluorobenzamide chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Amino-4-fluorobenzamide**

Cat. No.: **B111330**

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4-fluorobenzamide**: Chemical Structure and Synthesis

## Introduction

**2-Amino-4-fluorobenzamide** is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, featuring an aniline and a benzamide core, make it a versatile intermediate for creating more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in drug discovery and development. This guide provides a detailed overview of its chemical structure, properties, and established synthesis methodologies, tailored for researchers and professionals in chemical and pharmaceutical sciences.

## Chemical Structure and Properties

**2-Amino-4-fluorobenzamide** is a substituted benzamide with an amino group at position 2 and a fluorine atom at position 4 of the benzene ring.

### Key Identifiers and Physicochemical Properties

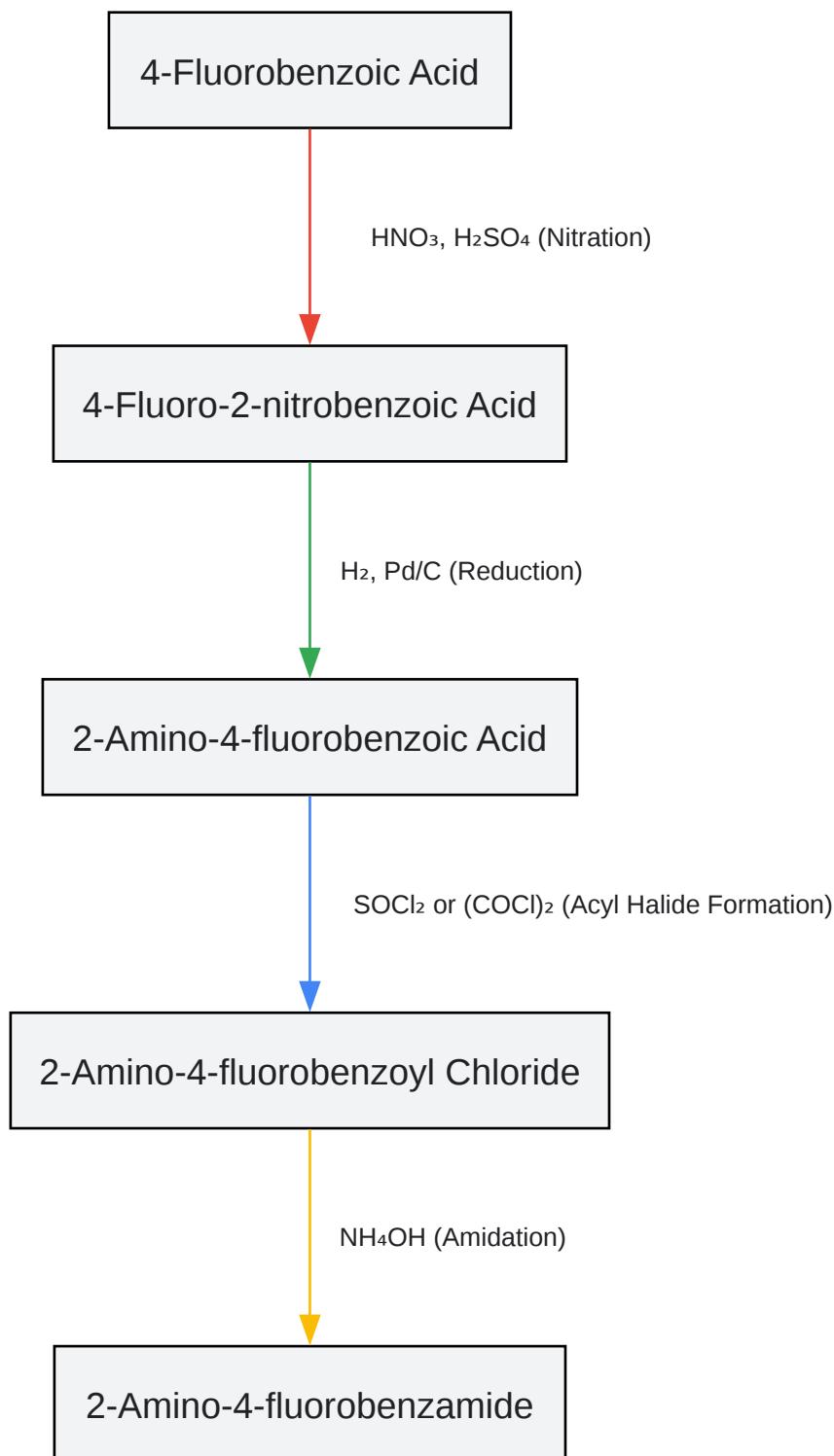
Property	Value	Reference
CAS Number	119023-25-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to light brown solid	<a href="#">[1]</a>
Melting Point	132 °C	<a href="#">[1]</a>
Boiling Point	270.8±25.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.344±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
InChI Key	OAQNMGCVLKKYJF-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	C1=CC(=C(C(=C1F)N)C(=O)N )	N/A

## Synthesis of 2-Amino-4-fluorobenzamide

The synthesis of **2-Amino-4-fluorobenzamide** can be achieved through several strategic routes. Two common and effective pathways are detailed below, starting from commercially available precursors.

### Route 1: Synthesis from 2-Amino-4-fluorobenzoic Acid

This pathway involves the initial synthesis of 2-Amino-4-fluorobenzoic acid, a key intermediate, followed by its conversion to the target amide. The precursor acid is typically prepared from 4-fluorobenzoic acid through a nitration and subsequent reduction sequence.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-4-fluorobenzamide** from 4-Fluorobenzoic Acid.

Step 1a: Synthesis of 4-Fluoro-2-nitrobenzoic Acid (Nitration)

- In a reaction vessel equipped with a stirrer and cooling bath, slowly add 4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between -20 to 40 °C.[4]
- Maintain stirring for 1-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
- Carefully pour the reaction mixture over crushed ice.
- Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoro-2-nitrobenzoic acid.

#### Step 1b: Synthesis of 2-Amino-4-fluorobenzoic Acid (Reduction)

- Dissolve the 4-fluoro-2-nitrobenzoic acid from the previous step in a suitable solvent such as methanol or ethanol.[4]
- Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (typically 2-5 kg/cm<sup>2</sup>) at a temperature ranging from 60 to 100 °C for several hours.[5]
- After the reaction is complete, filter off the catalyst.
- Evaporate the solvent under reduced pressure to yield 2-amino-4-fluorobenzoic acid.[5] Purity is often high (e.g., 99.2%), with yields around 82-83%. [5]

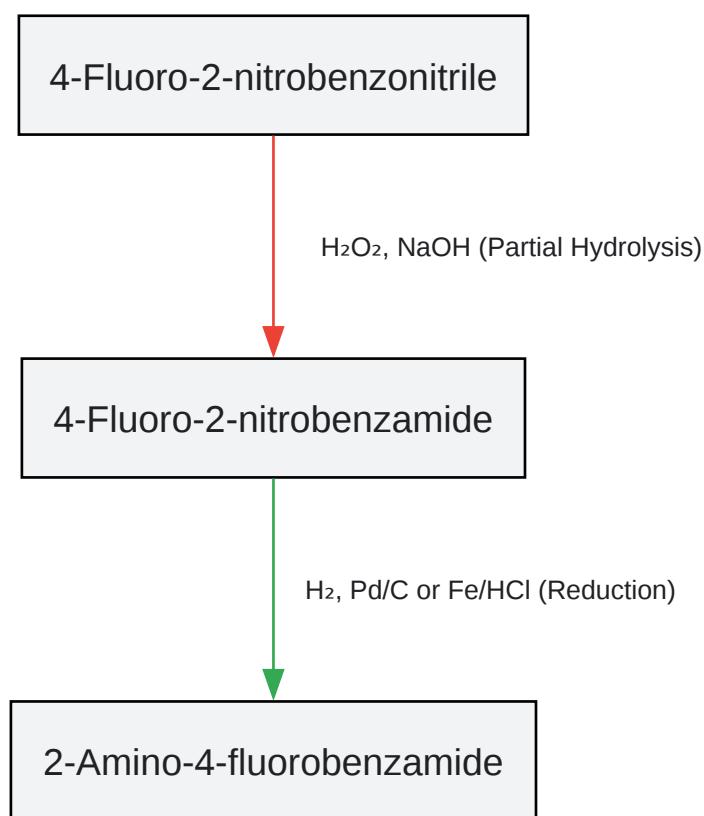
#### Step 1c: Synthesis of **2-Amino-4-fluorobenzamide** (Amidation)

- Suspend 2-amino-4-fluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).
- Add thionyl chloride (SOCl<sub>2</sub>) dropwise at room temperature to convert the carboxylic acid to its acyl chloride derivative. Reflux the mixture for 2-3 hours.
- Remove the excess SOCl<sub>2</sub> and solvent under vacuum.
- Dissolve the crude acyl chloride in a suitable solvent like acetone or THF and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

- Stir the mixture for 1-2 hours.
- Filter the resulting solid, wash with water, and dry to obtain **2-amino-4-fluorobenzamide**.

## Route 2: Synthesis from 4-Fluoro-2-nitrobenzonitrile

This alternative route begins with 4-fluoro-2-nitrobenzonitrile and involves a hydrolysis step to form the amide, followed by the reduction of the nitro group. This pathway can be advantageous if the corresponding benzonitrile is readily available.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-4-fluorobenzamide** from 4-Fluoro-2-nitrobenzonitrile.

### Step 2a: Synthesis of 4-Fluoro-2-nitrobenzamide (Partial Nitrile Hydrolysis)

- Dissolve 4-fluoro-2-nitrobenzonitrile in a suitable solvent like DMSO or ethanol.
- Add a catalytic amount of a base, such as sodium hydroxide.<sup>[6]</sup>

- Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture while maintaining a controlled temperature.[6]
- Stir the reaction until the nitrile is fully converted to the amide, as confirmed by analytical methods (e.g., GC-MS or LC-MS).
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 4-fluoro-2-nitrobenzamide.

#### Step 2b: Synthesis of **2-Amino-4-fluorobenzamide** (Reduction)

- Dissolve the 4-fluoro-2-nitrobenzamide from the previous step in a solvent such as ethyl acetate or ethanol.
- Add a catalyst, typically 10% Pd/C.[7]
- Pressurize the reaction vessel with hydrogen gas (e.g., 2 atmospheres) and stir at room temperature for several hours (e.g., 16-24 hours).[7]
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the final product, **2-amino-4-fluorobenzamide**. This reduction step is generally high-yielding, often achieving yields of over 98%. [7][8]

## Summary of Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the key steps described.

Step	Starting Material	Reagents	Solvent	Yield	Purity	Reference
1b	4-Fluoro-2-nitrobenzoic acid	H <sub>2</sub> , 2% Pd/C, Et <sub>3</sub> N	Methanol	82%	>99%	[5]
2b	2-Fluoro-4-nitro-N-methylbenzamide	H <sub>2</sub> , 10% Pd/C	Propyl Acetate	98.2%	98.9%	[7]
2b	N-methyl-2-fluoro-4-nitrobenzamide	H <sub>2</sub> , Pd/C	N/A	98%	N/A	[8]

Note: Data for step 2b is based on the reduction of a closely related N-methylated analog, which is expected to have similar reactivity and yield to the unsubstituted amide.

## Conclusion

**2-Amino-4-fluorobenzamide** is a key synthetic intermediate whose preparation is well-established. The choice of synthesis route often depends on the availability and cost of the starting materials. Both the amidation of 2-amino-4-fluorobenzoic acid and the reduction of a 4-fluoro-2-nitrobenzamide precursor offer efficient and high-yielding methods for its production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable compound in their work.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-4-fluorobenzamide | 119023-25-5 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-4-fluorobenzamide chemical structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111330#2-amino-4-fluorobenzamide-chemical-structure-and-synthesis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)